Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound with the molecular formula C15H20N4O2 It is characterized by a diazepane ring substituted with a cyanopyridine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Cyanopyridine Group: The cyanopyridine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Esterification: The final step involves the esterification of the diazepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The cyanopyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products
Oxidation: N-oxides of the diazepane ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The cyanopyridine moiety can interact with nucleophilic sites on enzymes or receptors, while the diazepane ring can provide structural rigidity and specificity. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-pyridyl)-1,4-diazepane-1-carboxylate
- Tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
- Tert-butyl 4-(3-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
Uniqueness
Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is unique due to the position of the cyanopyridine group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-6-5-13(11-17)12-18-14/h5-6,12H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBEHOJOFYOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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